3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-12-17-15(19(24)25)10-16(13-6-5-9-20-11-13)21-18(17)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVGNJKOKKXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde . This reaction yields the desired pyrazolo[3,4-b]pyridine derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 1, 3, and 6 of the pyrazolopyridine core. These modifications influence solubility, bioavailability, and target binding.
Table 1: Structural and Physicochemical Comparison
Purity and Analytical Data
Most analogs, including the target compound, are reported with ≥95% purity by HPLC-MS and NMR . Consistency in purity underscores reliable synthetic protocols across this chemical series.
Biological Activity
3-Methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-14-0) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H14N4O2 |
| Molecular Weight | 330.34 g/mol |
| Density | 1.35 g/cm³ |
| Boiling Point | 527.7 °C (predicted) |
| LogP | 3.60 |
Research indicates that this compound exhibits significant anticancer activity through several mechanisms:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases depending on the type of cancer cell line. For instance, studies reported that this compound causes S phase arrest in HeLa cells and G2/M phase arrest in MCF7 cells .
- Induction of Apoptosis : The compound has been found to significantly increase the levels of early and late apoptosis in cancer cells compared to control groups, suggesting its potential as a pro-apoptotic agent .
- Inhibition of Proliferation : In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including HeLa, MCF7, and HCT116, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring significantly affect anticancer potency. For example, compounds with para-hydroxy substitutions exhibit enhanced activity against HeLa cells compared to their unsubstituted counterparts .
- Pyridine Ring Modifications : The presence and position of functional groups on the pyridine ring also play a critical role in modulating biological activity, with certain configurations leading to improved efficacy against specific cancer types .
Case Studies
Several studies have explored the biological activity of related pyrazolo[3,4-b]pyridine derivatives:
- Anticancer Activity : In a comparative study, compound 9a (a derivative) showed an IC50 of 2.59 µM against HeLa cells, which was slightly higher than doxorubicin's IC50 of 2.35 µM, indicating its promising anticancer potential .
- Anti-inflammatory Effects : Other derivatives have been evaluated for their anti-inflammatory properties through COX enzyme inhibition assays, revealing that certain modifications can enhance anti-inflammatory activity alongside anticancer effects .
Q & A
What are the optimal synthetic routes for preparing 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Basic Research Focus : Synthesis Methodology
The compound can be synthesized via condensation reactions between 5-aminopyrazole derivatives and appropriately substituted acrylates or ketones. For example, in related pyrazolo[3,4-b]pyridine syntheses, ethyl 2-benzoyl-3,3-bis(methylthio)acrylate reacts with substituted aminopyrazoles under reflux in toluene with trifluoroacetic acid (TFA) as a catalyst. Key steps include:
- Precursor preparation : Use of ethyl 2-(aryloyl)-3,3-bis(methylthio)acrylates as electrophilic partners.
- Cyclocondensation : Heating at reflux (110–120°C) for 6–8 hours to form the pyrazolo[3,4-b]pyridine core.
- Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH/EtOH or HCl/H2O .
How can researchers resolve contradictions in NMR data during structural characterization of pyrazolo[3,4-b]pyridine derivatives?
Advanced Research Focus : Data Analysis & Validation
Discrepancies in and NMR chemical shifts often arise from tautomerism or solvent effects. To address this:
- Tautomer identification : Use 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations. For example, in , the NMR signal at δ 13.99 ppm (DMSO-d₆) confirmed the presence of a carboxylic acid proton.
- Crystallographic validation : X-ray diffraction (e.g., ) provides unambiguous structural confirmation, resolving ambiguities from NMR alone.
- Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
What strategies are effective for optimizing reaction yields in pyrazolo[3,4-b]pyridine synthesis?
Advanced Research Focus : Reaction Optimization
Yield optimization requires attention to:
- Catalyst screening : TFA (30 mol%) in toluene improves cyclization efficiency compared to acetic acid or p-TsOH ().
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryloyl moiety enhance electrophilicity, increasing reaction rates.
- Temperature control : Reflux conditions (110–120°C) balance reaction completion and decomposition risks. Lower temperatures (80–90°C) may reduce byproducts in sensitive intermediates .
How can researchers assess the biological activity of this compound against disease models?
Advanced Research Focus : Biological Evaluation
- Antiproliferative assays : Test against cancer cell lines (e.g., prostate cancer PC-3 cells) via MTT assays. Monitor autophagy induction via LC3-II Western blotting ().
- Antimicrobial screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria. Related pyrazolo[3,4-b]pyridines show MIC values <10 µg/mL against S. aureus ().
- Mechanistic studies : Evaluate mTOR/p70S6K pathway inhibition via Western blotting or kinase activity assays ().
What analytical techniques are critical for purity assessment of this compound?
Basic Research Focus : Analytical Chemistry
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity ().
- LCMS : Confirm molecular ion peaks (e.g., [M+1] at m/z 311.1) and monitor degradation products.
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values ( ).
How do substituents on the pyridine ring influence the compound’s physicochemical properties?
Advanced Research Focus : Structure-Property Relationships
- Solubility : Pyridin-3-yl groups enhance water solubility via hydrogen bonding, while phenyl groups increase lipophilicity (logP).
- Acid dissociation (pKa) : The carboxylic acid moiety (pKa ~3.5) impacts ionization in physiological buffers.
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >250°C for methyl-substituted derivatives ( ).
What green chemistry approaches can be applied to synthesize this compound?
Advanced Research Focus : Sustainable Synthesis
- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent with similar boiling points.
- Oxidant alternatives : Use NaOCl ( ) or H2O2 instead of Cr(VI) salts for oxidative cyclization.
- Catalyst recovery : Immobilize TFA on silica gel to enable reuse across multiple cycles .
How can computational methods aid in the design of pyrazolo[3,4-b]pyridine derivatives?
Advanced Research Focus : Computational Chemistry
- Docking studies : Use AutoDock Vina to predict binding affinity for targets like mTOR (PDB ID: 4JT6) ().
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR shifts and tautomeric preferences.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .
What are common pitfalls in interpreting mass spectrometry data for this compound?
Basic Research Focus : Analytical Troubleshooting
- Adduct formation : Sodium ([M+Na]) or potassium adducts may dominate in ESI-MS. Use ammonium formate buffers to suppress adducts.
- In-source decay : Fragmentation of labile groups (e.g., carboxylic acid) can occur. Lower source temperatures (150°C) mitigate this ().
- Matrix effects : Biological samples require solid-phase extraction (SPE) to reduce ion suppression .
How can researchers address low solubility in biological assays?
Advanced Research Focus : Formulation Strategies
- Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility.
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability.
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
